molecular formula C23H22N2O2S B12941598 N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 919490-48-5

N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B12941598
CAS No.: 919490-48-5
M. Wt: 390.5 g/mol
InChI Key: QRSSSULVQIMFBS-UHFFFAOYSA-N
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Description

N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Substitution Reactions: The final compound is obtained by introducing the propan-2-yl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, given the known activity of sulfonamides.

    Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest.

    Chemical Biology: It can be used as a probe to study biochemical pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the activity of enzymes involved in folate synthesis, similar to other sulfonamides. The indole core may also interact with various receptors or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
  • N-(2-Phenyl-1H-indol-5-yl)-4-ethylbenzenesulfonamide
  • N-(2-Phenyl-1H-indol-5-yl)-4-(tert-butyl)benzenesulfonamide

Uniqueness

N-(2-Phenyl-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

CAS No.

919490-48-5

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2-phenyl-1H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C23H22N2O2S/c1-16(2)17-8-11-21(12-9-17)28(26,27)25-20-10-13-22-19(14-20)15-23(24-22)18-6-4-3-5-7-18/h3-16,24-25H,1-2H3

InChI Key

QRSSSULVQIMFBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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